![molecular formula C21H14ClN5O4 B14643659 N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline CAS No. 54778-18-6](/img/structure/B14643659.png)
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro group at the 2-position.
Subsequently, the chlorinated indole derivative undergoes a condensation reaction with 2,4-dinitroaniline in the presence of a suitable catalyst to form the final compound. The reaction conditions often include refluxing in an organic solvent such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The chloro group in the indole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dialkyl-2-phenylindol-3-ylglyoxylamides: These compounds share the indole moiety and have been studied for their biological activities.
2-phenylindole-3-acetamides: Another class of indole derivatives with potential therapeutic applications.
Uniqueness
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
54778-18-6 |
|---|---|
Molekularformel |
C21H14ClN5O4 |
Molekulargewicht |
435.8 g/mol |
IUPAC-Name |
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H14ClN5O4/c22-21-17(13-23-24-18-11-10-15(26(28)29)12-20(18)27(30)31)16-8-4-5-9-19(16)25(21)14-6-2-1-3-7-14/h1-13,24H |
InChI-Schlüssel |
AWKCSEAUFJEXAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)

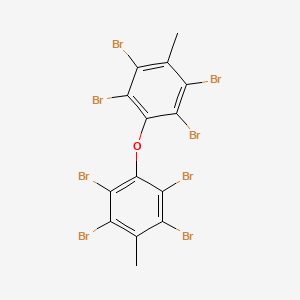
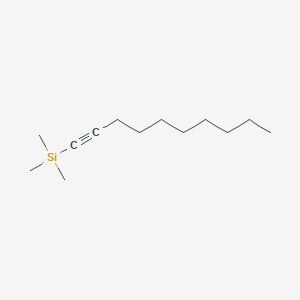
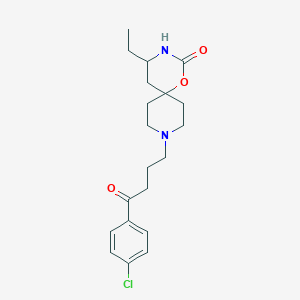
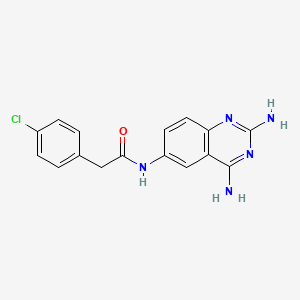
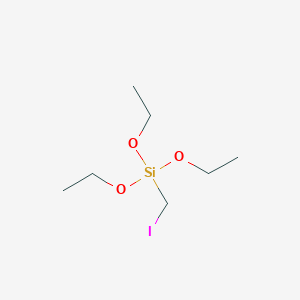
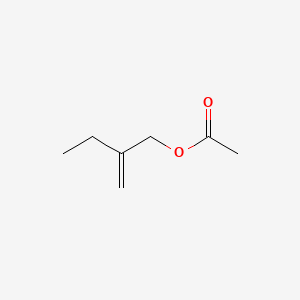
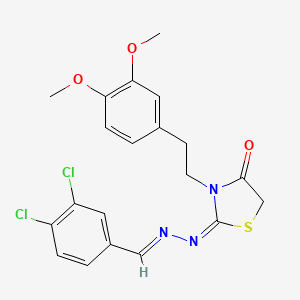

![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
